molecular formula C12H18N2O4 B6172846 rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis CAS No. 2751983-56-7

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis

Cat. No.: B6172846
CAS No.: 2751983-56-7
M. Wt: 254.28 g/mol
InChI Key: KVJVGSUDWMVQKW-BDAKNGLRSA-N
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Description

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The cyanopyrrolidine moiety is then incorporated through a series of reactions involving nitrile intermediates. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-tert-butyl 2-methyl (2R,5S)-5-fluoropiperidine-1,2-dicarboxylate
  • rac-1-tert-butyl 2-methyl (2R,5S)-5-chloropyrrolidine-1,2-dicarboxylate

Uniqueness

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis is unique due to its specific stereochemistry and the presence of the cyanopyrrolidine moiety. This distinguishes it from similar compounds, which may have different functional groups or stereochemical configurations, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

2751983-56-7

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1

InChI Key

KVJVGSUDWMVQKW-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N

Purity

95

Origin of Product

United States

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